N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide
Description
This compound belongs to the class of heterocyclic sulfonamide-carboxamide hybrids, featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked via a sulfamoyl bridge to a phenyl ring. The benzothiophene moiety is functionalized with a nitro group at position 5 and a carboxamide group at position 2.
Key structural attributes:
- 1,3,4-Thiadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.
- Ethyl substituent: Enhances lipophilicity compared to smaller alkyl groups (e.g., methyl).
- Sulfamoyl linker: Facilitates interactions with enzymes or receptors via sulfonamide pharmacophores.
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S3/c1-2-17-21-22-19(31-17)23-32(28,29)14-6-3-12(4-7-14)20-18(25)16-10-11-9-13(24(26)27)5-8-15(11)30-16/h3-10H,2H2,1H3,(H,20,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOCAPAPPIQECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, an amino acid that is essential for various cellular processes, including proliferation.
Mode of Action
The compound acts as a GLS inhibitor . It binds to the active site of the enzyme, thereby blocking its activity. This inhibition disrupts the normal metabolic pathway of glutamine, leading to a decrease in the production of glutathione (GSH), a molecule that is critical for cellular growth and proliferation.
Biochemical Pathways
The inhibition of GLS disrupts the glutamine metabolic pathway . Under normal conditions, GLS catalyzes the hydrolysis of glutamine to glutamate, which is then used to synthesize GSH. GSH is a key downstream product of this pathway and plays a vital role in promoting the proliferation of triple-negative breast cancer (TNBC) cells. Therefore, the inhibition of GLS leads to a decrease in GSH production, disrupting the normal proliferation of these cells.
Pharmacokinetics
The compound is part of a self-assembled nanoparticle platform (bch nps), which includes a gls inhibitor, a photosensitizer, and a human serum albumin (hsa) shell. This platform may enhance the bioavailability of the compound, allowing it to effectively coordinate the intervention of glutamine metabolism for TNBC treatment.
Result of Action
The result of the compound’s action is the effective eradication of TNBC tumors and the inhibition of tumor metastasis. By inhibiting GLS activity and disrupting glutamine metabolism, the compound reduces GSH production, thereby inhibiting the proliferation of TNBC cells. In addition, the compound enhances the photodynamic effect of the photosensitizer Chlorin e6 (Ce6), which produces an excess of reactive oxygen species (ROS) that directly kill tumor cells.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of glutamine in the tumor microenvironment can affect the efficacy of the compound. TNBC cells have a higher demand for glutamine and are more prone to glutamine depletion. Therefore, the compound’s efficacy may be enhanced in environments with low glutamine levels. Additionally, the stability of the compound may be affected by its inherent instability and insolubility.
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables related to its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their significant biological activities. The structural formula can be represented as follows:
IUPAC Name
This compound
1. Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit substantial antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal |
This suggests that the compound may serve as a potential candidate for developing new antibiotics .
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The presence of the thiadiazole ring is associated with enhanced cytotoxicity against cancer cell lines. For example:
In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). Key findings include:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 50% |
These results indicate its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Study on Derivatives : A study synthesized various derivatives by modifying the thiadiazole moiety and tested their biological activities. Some derivatives showed improved antimicrobial and anticancer activities compared to the parent compound .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that modifications can lead to better efficacy against specific targets involved in cancer progression .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a thiadiazole ring, a benzothiophene moiety, and a nitro group. Its molecular formula is with a molecular weight of approximately 491.6 g/mol. The unique arrangement of functional groups contributes to its biological activity.
Biological Activities
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116). For instance, in vitro assays demonstrated that the compound can inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .
2.2 Antimicrobial Properties
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have confirmed its effectiveness in inhibiting the growth of pathogenic microbes, making it a candidate for further development as an antimicrobial agent .
Anticancer Studies
A study published in ACS Omega evaluated the anticancer efficacy of various derivatives related to this compound. The results indicated that modifications to the thiadiazole and benzothiophene structures significantly influenced their cytotoxicity profiles against multiple cancer cell lines .
Antimicrobial Evaluation
Another research effort focused on synthesizing derivatives based on this compound's structure to enhance its antimicrobial properties. The synthesized compounds were tested against a panel of bacterial strains, revealing that some derivatives exhibited enhanced activity compared to the parent compound .
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Thiadiazole Family
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
(a) Alkyl Substituents on Thiadiazole
- Ethyl vs. However, bulkier substituents may reduce binding affinity to targets requiring steric precision.
(b) Nitroaromatic Systems
- The 5-nitrobenzothiophene in the target compound contrasts with simpler nitrothiophene derivatives (e.g., Compound 11 in ), which exhibit narrow-spectrum antibacterial activity. The fused benzothiophene system likely enhances π-π stacking interactions with biological targets .
(c) Sulfamoyl vs. Carboxamide Linkers
- Sulfamethizole’s sulfamoyl group is critical for binding to dihydropteroate synthase in bacteria. The target compound’s sulfamoyl-phenyl bridge may mimic this mechanism but with altered steric and electronic profiles due to the ethyl-thiadiazole and nitrobenzothiophene groups .
Spectroscopic and Computational Insights
- IR/NMR Characterization : The absence of C=O stretching (~1660–1680 cm⁻¹) in tautomeric thiadiazoles () and the presence of νC=S (~1240–1255 cm⁻¹) are critical for confirming thione forms in analogs .
- DFT Studies : emphasizes the role of exact exchange in modeling nitroaromatic systems, suggesting that computational studies of the target compound should prioritize hybrid functionals for accurate thermochemical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
